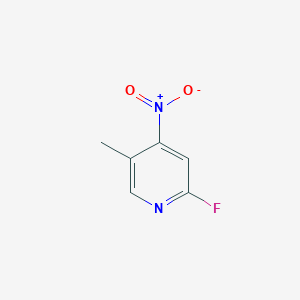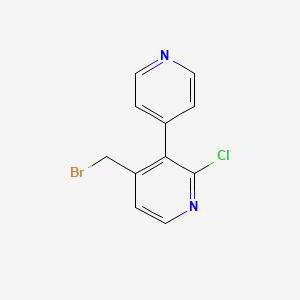![molecular formula C10H22Cl2N2 B13135795 3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl](/img/structure/B13135795.png)
3-Methyl-8-azaspiro[4.5]decan-1-amine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The methyl group can be introduced through an alkylation reaction using a methylating agent, such as methyl iodide.
- The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile.
Amination:
- The amine group can be introduced through a nucleophilic substitution reaction using an amine source, such as ammonia or an amine derivative.
- The reaction conditions may include the use of a catalyst, such as palladium on carbon, and a solvent, such as ethanol.
Industrial Production Methods:
In an industrial setting, the production of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques, such as chromatography and crystallization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride typically involves the following steps:
-
Formation of the Spirocyclic Core:
- The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a piperidine derivative and a cyclohexanone derivative.
- Reaction conditions may include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF).
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically involving the amine group.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction:
- Reduction reactions can be used to modify the spirocyclic core or the functional groups.
- Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
- Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, THF.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, acetonitrile.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Studied for its unique spirocyclic structure and reactivity.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Used in the development of novel materials and polymers.
- Studied for its potential applications in catalysis and chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to specific biological effects.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors, such as G-protein coupled receptors (GPCRs), modulating their activity.
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Signaling Pathways: The compound may influence signaling pathways, such as the MAPK/ERK pathway, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
- 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine
Comparison:
- Structural Differences: The presence of different functional groups and heteroatoms in the spirocyclic core.
- Reactivity: Variations in reactivity due to the presence of different substituents.
- Applications: Differences in applications based on the unique properties of each compound.
Uniqueness:
- The unique spirocyclic structure of 3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride allows for specific interactions with biological macromolecules, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H22Cl2N2 |
|---|---|
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
2-methyl-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-8-6-9(11)10(7-8)2-4-12-5-3-10;;/h8-9,12H,2-7,11H2,1H3;2*1H |
InChI-Schlüssel |
RMTYCLPSTHHCEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2(C1)CCNCC2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)

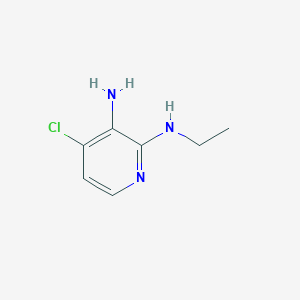
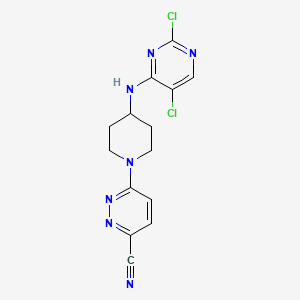
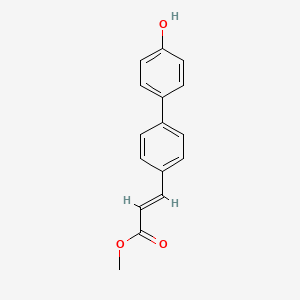

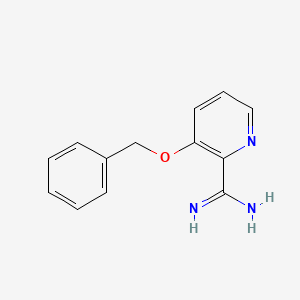
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)
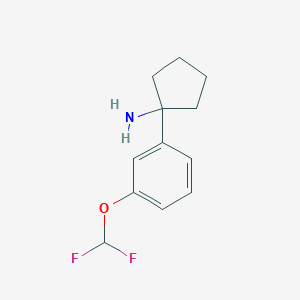
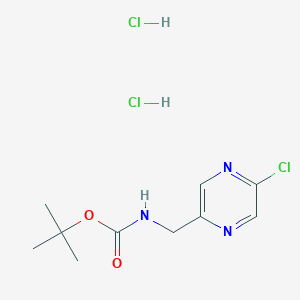
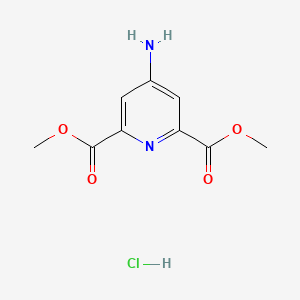
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
